Methyl 2-Methyl-3-morpholinobenzoate
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Overview
Description
Methyl 2-Methyl-3-morpholinobenzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid, featuring a morpholine ring attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Pharmacokinetics
It has a molecular weight of 235.28 , and it is a solid at room temperature . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Methyl-3-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-Methyl-3-morpholinobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Methyl-3-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-Methyl-3-morpholinobenzoic acid.
Reduction: Formation of 2-Methyl-3-morpholinobenzyl alcohol.
Substitution: Formation of various substituted morpholinobenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-Methyl-3-morpholinobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 3-Morpholinobenzoate
- Methyl 2-Methylbenzoate
- Methyl 3-Methylbenzoate
Comparison: Methyl 2-Methyl-3-morpholinobenzoate is unique due to the presence of both a methyl group and a morpholine ring on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the morpholine ring enhances its solubility and reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
methyl 2-methyl-3-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-11(13(15)16-2)4-3-5-12(10)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJSQLGRJYBQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCOCC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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